1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, iodine, and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one typically involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)-2-iodophenol with chloroacetone under specific conditions to yield the desired product. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like acetone. The mixture is usually heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one
- 1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one
Uniqueness
1-Chloro-1-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents, such as ethyl or fluorine groups.
Properties
Molecular Formula |
C10H8ClF2IO2 |
---|---|
Molecular Weight |
360.52 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethoxy)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2IO2/c1-5(15)9(11)7-3-2-6(4-8(7)14)16-10(12)13/h2-4,9-10H,1H3 |
InChI Key |
QLIQFHVSQXCDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC(F)F)I)Cl |
Origin of Product |
United States |
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